Quinuclidine-4-thiol hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octane-4-thiol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.BrH/c9-7-1-4-8(5-2-7)6-3-7;/h9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYKBKDDDBGQOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)S.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Quinuclidine 4 Thiol Hydrobromide and Its Precursors
Historical and Contemporary Approaches to the Synthesis of Quinuclidine-4-thiol
The synthesis of quinuclidine (B89598) thiols has been approached through various routes, often involving the functionalization of a pre-formed quinuclidine skeleton. A key intermediate in many of these syntheses is quinuclidin-4-one. The synthesis of quinuclidin-4-one can be achieved, analogously to its 3-isomer, through a Dieckmann condensation of piperidine derivatives. orgsyn.orgwikipedia.org Once obtained, the ketone functionality at the 4-position serves as a versatile handle for introducing the desired thiol group.
A plausible and direct route to Quinuclidine-4-thiol involves the conversion of quinuclidin-4-one to a corresponding thio-precursor. One common method for such a transformation is the reaction with a source of sulfur, such as Lawesson's reagent or phosphorus pentasulfide, to yield the corresponding thione, which can then be reduced to the thiol. Alternatively, the ketone can be reduced to the alcohol, 4-hydroxyquinuclidine, which can then be converted to the thiol.
Reductive Debenzylation Strategies in Quinuclidine-4-thiol Synthesis
A widely utilized strategy in thiol synthesis involves the use of a protected thiol, which is deprotected in the final step to reveal the free thiol. The benzyl group is a common protecting group for thiols due to its stability under various reaction conditions and its relatively straightforward removal. The synthesis of Quinuclidine-4-thiol can thus be envisioned via an S-benzyl protected intermediate, S-benzyl-quinuclidin-4-yl thioether.
The cleavage of the S-benzyl bond is typically achieved through reductive methods. The classical and most effective method for this transformation is the use of sodium in liquid ammonia. researchgate.net This method is known for its high efficiency in cleaving benzyl ethers and thioethers.
| Reaction Step | Reagents and Conditions | Product | Notes |
| S-Debenzylation | Sodium metal, Liquid Ammonia | Quinuclidine-4-thiol | A powerful and widely used method for S-benzyl deprotection. |
While highly effective, the use of sodium in liquid ammonia requires specialized equipment and careful handling due to the cryogenic temperatures and the reactive nature of the reagents.
Alternative Synthetic Pathways Avoiding Alkali Metal Reductions
The demanding conditions of alkali metal reductions have led to the development of alternative debenzylation methods. Catalytic hydrogenation is a common alternative, where the S-benzyl group can be cleaved using hydrogen gas and a palladium catalyst (Pd/C). organic-chemistry.org This method is generally milder and avoids the use of highly reactive metals.
Another approach involves transfer hydrogenation, using a hydrogen donor such as ammonium formate in the presence of a palladium catalyst. nih.gov Other methods for the cleavage of benzyl thioethers that avoid alkali metals include the use of strong acids or oxidative cleavage, although these methods may not be compatible with all substrates. organic-chemistry.org More recently, methods using dibutylmagnesium in the presence of a catalytic amount of titanocene dichloride have been developed for the mild deprotection of benzyl thioethers. researchgate.net
Synthesis of S-Protected Quinuclidine-4-thiol Analogues
The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective reaction of one functional group in the presence of others. For thiols, a variety of protecting groups are available, each with its own set of conditions for introduction and removal.
The synthesis of S-protected Quinuclidine-4-thiol analogues would likely start from 4-hydroxyquinuclidine. The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of other functional groups, including thioesters, with inversion of stereochemistry. nih.govnih.gov For example, 4-hydroxyquinuclidine can be reacted with thioacetic acid in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to form S-(quinuclidin-4-yl) thioacetate. Subsequent hydrolysis of the thioester would yield the desired thiol. ucl.ac.uk
Alternatively, a trityl protecting group can be introduced. The reaction of an alcohol with trityl chloride in the presence of a base is a common method for the synthesis of trityl ethers. A similar strategy could be employed with a suitable sulfur nucleophile to form an S-trityl protected thiol.
| Protecting Group | Method of Introduction (from 4-hydroxyquinuclidine) | Method of Removal |
| Acetyl | Mitsunobu reaction with thioacetic acid | Base-catalyzed hydrolysis |
| Benzyl | Reaction with benzyl bromide and a base | Reductive cleavage (e.g., Na/NH3, H2/Pd) |
| Trityl | Reaction with trityl chloride and a base | Acid-catalyzed hydrolysis |
Derivatization Strategies for Quinuclidine and Quinuclidinones as Precursors
The functionalization of the quinuclidine skeleton is a key aspect of synthesizing a diverse range of derivatives. Strategies often focus on creating reactive intermediates that can be trapped with various electrophiles.
Functionalization via Alpha-Lithiation of Quinuclidine N-Oxides
A powerful method for the functionalization of quinuclidines at the C2 position is through the formation of the corresponding N-oxide, followed by alpha-lithiation. liverpool.ac.ukliverpool.ac.uk The N-oxide activates the adjacent protons, making them susceptible to deprotonation by a strong base such as n-butyllithium. The resulting carbanion can then be reacted with a variety of electrophiles to introduce a wide range of functional groups. While this method has been extensively used for C2 functionalization, its application for direct C4 functionalization is not well-documented and would likely be challenging due to the regioselectivity of the deprotonation.
Stereoselective Introduction of Functional Groups on the Quinuclidine Skeleton
The stereoselective synthesis of substituted quinuclidines is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies have been developed for the stereoselective functionalization of the quinuclidine ring. acs.org
One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, the asymmetric reduction of quinuclidin-4-one using a chiral reducing agent could provide access to enantiomerically enriched 4-hydroxyquinuclidine. This chiral alcohol could then be converted to the corresponding thiol, potentially with inversion of configuration using a Mitsunobu reaction, to yield an enantiomerically pure quinuclidine-4-thiol derivative.
Multi-Component and Cascade Reaction Approaches
Multi-component reactions (MCRs) and cascade reactions represent powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. While specific MCRs or cascade sequences leading directly to quinuclidine-4-thiol hydrobromide are not extensively documented in publicly available literature, the construction of the core quinuclidine framework and related azabicyclic systems has been achieved through such elegant strategies. These approaches highlight the potential for developing novel and efficient routes to functionalized quinuclidines, including the 4-thiol derivative.
One notable example of a cascade reaction for the synthesis of a related azabicyclic system is the iridium-catalyzed asymmetric allylic dearomatization of indole derivatives. This method allows for the construction of the quinuclidine ring system with high stereoselectivity. Although not directly applied to the synthesis of quinuclidine-4-thiol, this strategy demonstrates the power of cascade reactions in assembling the complex, bridged ring system of quinuclidines. The reaction proceeds through a series of intramolecular transformations, creating multiple stereocenters in a single, controlled operation. The adaptation of such a strategy could, in principle, be envisioned to start from a precursor already bearing a protected thiol or a group that can be converted to a thiol at a later stage.
Furthermore, cascade reactions have been successfully employed in the synthesis of various functionalized azabicyclo[3.3.1]nonane derivatives. These reactions often involve a sequence of transformations such as Michael additions, Mannich reactions, and cyclizations, occurring in a single pot. The principles guiding these elegant reaction cascades could be conceptually applied to the design of a synthetic route toward the quinuclidine skeleton. For instance, a hypothetical cascade approach could involve the reaction of a suitable piperidine derivative with components that would build the second and third rings of the quinuclidine structure in a sequential and stereocontrolled manner.
The application of multi-component reactions to the synthesis of the quinuclidine core is another promising avenue. MCRs, by their nature, allow for the convergence of three or more starting materials in a single step to form a complex product. While direct three- or four-component reactions yielding a quinuclidine ring are rare, the strategy could be employed to synthesize highly functionalized piperidine precursors, which could then undergo an intramolecular cyclization to form the bicyclic system. For example, a multi-component reaction could be designed to assemble a piperidine ring with substituents at the 1 and 4 positions that are pre-functionalized for the subsequent ring closure to form the quinuclidine framework.
The Ritter reaction, a well-established method for the synthesis of N-alkyl amides from nitriles and a carbocation source, can be considered in the context of functionalizing a pre-existing quinuclidine core. For instance, if 4-hydroxyquinuclidine is used to generate a carbocation at the 4-position under acidic conditions, a subsequent reaction with a sulfur-containing nitrile could potentially introduce the desired thiol functionality, after hydrolysis of the intermediate.
While the direct application of these advanced synthetic methodologies to this compound is yet to be widely reported, the successful synthesis of related complex azabicyclic structures using multi-component and cascade reactions provides a strong foundation for future research in this area. The development of such strategies would not only enhance the efficiency of the synthesis but also open up avenues for the creation of novel, functionalized quinuclidine derivatives.
Scalable Synthetic Protocols for this compound
The development of a scalable and robust synthetic process is crucial for the production of chemical compounds intended for further research or commercial applications. While detailed, publicly accessible multi-kilogram scale production protocols for this compound are not extensively described, information from patents and process chemistry literature provides insights into potential scalable routes.
A key aspect of a scalable synthesis is the use of readily available and cost-effective starting materials, as well as minimizing the number of synthetic steps and purification procedures. A plausible scalable synthesis of quinuclidine-4-thiol would likely start from a commercially available piperidine derivative. For instance, a process could be envisioned that involves the construction of the quinuclidine ring system first, followed by the introduction of the thiol group at the 4-position.
One patent (WO2011049155A1) describes a process for the production of quinuclidine compounds that involves the use of hydrobromic acid, suggesting a potential route to the hydrobromide salt. The process details the reaction of a piperidine derivative with paraformaldehyde in the presence of hydrobromic acid. While this patent does not specifically describe the synthesis of the 4-thiol derivative, it provides a basis for the scalable formation of the quinuclidine core and its hydrobromide salt.
The introduction of the thiol group at the 4-position on a large scale would require a robust and high-yielding transformation. A common strategy for introducing a thiol group is the conversion of a hydroxyl group. Therefore, a scalable synthesis could involve the preparation of 4-hydroxyquinuclidine, which can then be converted to the corresponding thiol. This conversion can be achieved through various methods, such as activation of the alcohol as a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793). The choice of reagents and reaction conditions would be critical to ensure high conversion and minimize side reactions on a large scale.
A hypothetical scalable process for this compound could be summarized in the following key stages:
Synthesis of a 4-substituted piperidine precursor: Starting from a commercially available piperidine, such as ethyl isonipecotate, a two-carbon unit can be introduced at the nitrogen atom.
Dieckmann condensation: Intramolecular cyclization of the resulting diester to form the quinuclidine ring system, yielding a β-ketoester.
Hydrolysis and decarboxylation: Removal of the ester group to afford 4-quinuclidinone.
Reduction: Reduction of the ketone to the corresponding 4-hydroxyquinuclidine.
Thiol introduction: Conversion of the hydroxyl group to the thiol. This is a critical step that needs to be optimized for scale-up, potentially involving a Mitsunobu reaction with a thiol equivalent or the two-step process mentioned above.
Salt formation: Treatment with hydrobromic acid to yield the final product, this compound.
Each of these steps would need to be carefully optimized for a large-scale process, considering factors such as reaction kinetics, heat transfer, solvent selection, and product isolation and purification. The use of continuous flow chemistry could also be explored for certain steps to improve safety, efficiency, and scalability.
The following table outlines a potential scalable synthetic approach, though it is important to note that this is a generalized representation and specific conditions would require extensive process development.
| Step | Transformation | Key Reagents and Conditions (Illustrative) |
| 1 | N-Alkylation of Piperidine Derivative | Ethyl isonipecotate, Ethyl acrylate, Base |
| 2 | Dieckmann Condensation | Strong base (e.g., Sodium ethoxide) |
| 3 | Hydrolysis and Decarboxylation | Acid or base hydrolysis, followed by heating |
| 4 | Reduction of Ketone | Reducing agent (e.g., Sodium borohydride) |
| 5 | Conversion of Alcohol to Thiol | 1. Mesyl chloride, Triethylamine; 2. Sodium hydrosulfide |
| 6 | Hydrobromide Salt Formation | Hydrobromic acid |
The development of a truly efficient and scalable process for this compound would necessitate significant investment in process research and development to ensure safety, cost-effectiveness, and high product quality.
Advanced Spectroscopic and Structural Characterization of Quinuclidine 4 Thiol Hydrobromide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For Quinuclidine-4-thiol hydrobromide, both ¹H and ¹³C NMR provide essential data for confirming its identity and purity.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinuclidine (B89598) cage. Due to the protonation of the bridgehead nitrogen by hydrobromic acid, the adjacent methylene (B1212753) protons (at C2, C6) are shifted downfield. The rigid, cage-like structure of quinuclidine locks the molecule in a specific spatial orientation. The proton on the thiol group (-SH) would appear as a specific signal that is exchangeable with deuterium (B1214612) oxide (D₂O). wikipedia.org
The ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the carbon atoms in the quinuclidine cage are influenced by their proximity to the nitrogen atom and the thiol group. chemicalbook.com Based on the known spectra of quinuclidine and related derivatives, the expected chemical shifts can be estimated. chemicalbook.comtsijournals.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shifts based on data from similar structures. Actual values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2, C6 | ~3.4 - 3.6 | ~48 - 50 |
| C3, C5, C7 | ~2.1 - 2.3 | ~24 - 26 |
| C4-H | ~3.0 - 3.2 | --- |
| C4 | --- | ~40 - 45 |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning these proton and carbon signals. They reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, confirming the connectivity of the molecule. magritek.com The stereochemistry, which is fixed by the rigid bicyclic system, can be further confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY).
Dynamic NMR (DNMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotations. nih.gov For most quinuclidine derivatives, the rigid cage structure prevents large-scale conformational changes like ring inversion.
However, DNMR could potentially be used to investigate more subtle dynamic processes in this compound:
Rotation around the C4-S bond: While likely fast at room temperature, cooling the sample could potentially slow the rotation enough to be observed.
Proton Exchange: The exchange rates of the thiol proton (S-H) and the proton on the nitrogen (N⁺-H) with the solvent or with each other could be studied as a function of temperature and solvent polarity.
The free energy of activation (ΔG‡) for such processes can be determined, providing valuable thermodynamic data about the molecule's flexibility. nih.govresearchgate.net
Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathway Studies
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy, serving as a confirmation of its chemical formula. nih.govcrossref.org
For this compound (C₇H₁₄BrNS), electrospray ionization (ESI) in positive mode would likely show the protonated molecule [C₇H₁₃NS + H]⁺. HRMS would provide a precise mass for this ion, allowing for its unambiguous identification.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which provides structural information. nih.gov The fragmentation of the quinuclidine core often involves characteristic retro-Diels-Alder (RDA) reactions or cleavage of the ethylenic bridges connected to the nitrogen atom.
Table 2: Plausible Fragmentation Pathways for [Quinuclidine-4-thiol + H]⁺ Fragmentation pathways are proposed based on common fragmentation patterns of related nitrogen-containing heterocyclic compounds. nih.gov
| Proposed Fragment | Description of Loss |
|---|---|
| [M+H - H₂S]⁺ | Loss of hydrogen sulfide |
| [M+H - SH]⁺ | Loss of the sulfhydryl radical |
| RDA Fragments | Ring cleavage via retro-Diels-Alder reaction |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, key diagnostic peaks include:
S-H Stretch: The thiol S-H stretching vibration is a key indicator. It typically appears as a weak band in the IR spectrum around 2550 cm⁻¹. wikipedia.orgmdpi.com Its position can be influenced by hydrogen bonding. nih.gov
C-S Stretch and C-S-H Bend: The C-S stretching vibration is found in the 650-700 cm⁻¹ region, while the C-S-H bending mode appears around 850-900 cm⁻¹. rsc.org These are often more easily observed in the Raman spectrum. rsc.org
N⁺-H Stretch: The presence of the hydrobromide salt results in a protonated quinuclidinium ion. The N⁺-H stretching vibration is expected to appear as a broad band in the IR spectrum, typically in the 2700-3100 cm⁻¹ region.
C-H and C-N Vibrations: The aliphatic C-H stretching and bending vibrations of the quinuclidine cage will be present in their usual regions (2850-3000 cm⁻¹ and ~1450 cm⁻¹, respectively), along with C-N stretching modes.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |
|---|---|---|
| N⁺-H Stretch | 2700 - 3100 (broad) | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| S-H Stretch | ~2550 (weak) | IR, Raman |
| C-S-H Bend | 850 - 900 | Raman |
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound is not publicly available, the expected crystal packing would be dominated by strong intermolecular forces. The structure is an ionic salt, composed of the quinuclidinium cation and the bromide anion.
The primary and strongest interaction governing the crystal packing is expected to be the ionic hydrogen bond between the protonated bridgehead nitrogen and the bromide anion (N⁺-H···Br⁻). nih.gov This strong interaction is a significant factor in the formation and stability of the crystal lattice. rsc.orgresearchgate.net
Other, weaker interactions also play a role in stabilizing the crystal structure:
Thiol Hydrogen Bonding: The thiol group can act as a hydrogen bond donor. Weaker hydrogen bonds, such as S-H···Br⁻ or S-H···S interactions between adjacent molecules, may be present. nih.govrsc.org
The combination of these interactions dictates the final crystal packing arrangement, influencing properties such as melting point, solubility, and density. mdpi.comnih.gov
Hydrogen Bonding Networks and Supramolecular Assembly
The unique structural and electronic properties of this compound and its derivatives make them compelling building blocks for supramolecular chemistry. The rigid bicyclic quinuclidine core, the bridgehead nitrogen atom, and the thiol group at the 4-position all play crucial roles in the formation of intricate hydrogen bonding networks and the subsequent self-assembly into larger ordered structures.
The bridgehead nitrogen atom in the quinuclidine moiety is a characteristic Lewis base, and its involvement in hydrogen bonding has been observed in various derivatives. researchgate.netwikipedia.org For instance, in studies of complexes between the chiral modifier cinchonidine (B190817) (a quinuclidine derivative) and alkenoic acids, both the hydroxyl group and the quinuclidine nitrogen atom participate in hydrogen bonds with the acid molecule. researchgate.net Similarly, the thiol group of this compound introduces new sites for hydrogen bonding, expanding the potential for intermolecular interactions compared to the parent quinuclidine structure. The sulfur-hydrogen bond can act as a hydrogen bond donor, while the sulfur atom itself can act as a hydrogen bond acceptor. This dual capability, combined with the hydrogen bond accepting nature of the nitrogen atom (in its neutral form) or the hydrogen bond donating capacity of the N-H group (in the hydrobromide salt), allows for the formation of complex and robust networks.
X-ray crystal structure analysis of related enantiopure quinuclidine derivatives reveals that the packing of molecules is often dominated by intermolecular hydrogen bonds. nih.gov In the crystal structure of (R)-(−)-Quinuclidin-3-ol, hydrogen bonds link the molecules into infinite chains along the c-axis. researchgate.net These interactions are fundamental to the formation of supramolecular assemblies. Research has shown that such hydrogen bonding can direct the one-dimensional growth of materials, as seen in the formation of nanofibers from silver-thiol materials where hydrogen bonding interactions involving carboxylic acid groups were crucial. nih.gov
Furthermore, quinuclidine derivatives have been used to construct highly organized supramolecular capsules through a combination of halogen bonding and hydrogen bonding, demonstrating their utility in creating complex, container-like structures. researchgate.net The interplay of these non-covalent interactions dictates the geometry and stability of the resulting supramolecular architectures.
| Interacting Group | Role in Hydrogen Bonding | Reference |
| Thiol (-SH) | Donor (S-H···A) / Acceptor (D-H···S) | |
| Quinuclidine Nitrogen (N) | Acceptor (in neutral form) | researchgate.net |
| Quinuclidinium Nitrogen (N-H+) | Donor (in salt form) | |
| Hydroxyl (-OH) on derivatives | Donor/Acceptor | researchgate.netresearchgate.net |
Analysis of Stereochemistry and Absolute Configuration
The quinuclidine framework is inherently chiral when appropriately substituted, and this three-dimensional architecture is crucial for applications in asymmetric synthesis and catalysis. The rigid, bicyclic structure locks substituents into specific spatial orientations, making the determination of stereochemistry and absolute configuration a critical aspect of its characterization.
Various advanced analytical methods are employed to elucidate the complex stereochemistry of quinuclidine derivatives. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (e.g., NOESY), is a powerful tool for confirming molecular structures and determining relative stereochemistry in solution. chinesechemsoc.orgnih.gov For example, the stereochemistry of certain iridium-catalyzed synthesis products was established through nuclear Overhauser enhancement spectroscopy (NOESY) analysis. chinesechemsoc.org
For unambiguous determination of both relative and absolute configuration in the solid state, single-crystal X-ray crystallography is the gold standard. chinesechemsoc.org This technique provides precise three-dimensional coordinates of each atom in the crystal lattice, allowing for the definitive assignment of stereocenters. The absolute configuration of a major isomer of a quinuclidine derivative, (4R,4aR,11R), was determined using X-ray crystallographic analysis. chinesechemsoc.org Similarly, X-ray analysis of enantiopure diastereomeric quinuclidines, such as (3R,8R)-3-vinyl-8-hydroxymethyl-quinuclidine, has provided detailed insight into their conformational features. nih.gov
In cases where suitable single crystals for X-ray diffraction are difficult to obtain, other methods can be employed. Microcrystal electron diffraction (MicroED) has emerged as a complementary technique for structure elucidation from crystalline powders. rsc.org The absolute configuration can be determined via MicroED by forming a salt with a known chiral counterion. rsc.org
| Technique | Application in Stereochemical Analysis | Key Findings/Examples | Reference |
| X-ray Crystallography | Determination of absolute and relative configuration in solid state. | Confirmed the absolute configuration of (4R,4aR,11R)-quinuclidine derivative. chinesechemsoc.org Elucidated conformational features of diastereomeric enantiopure quinuclidines. nih.gov | nih.govchinesechemsoc.org |
| NMR Spectroscopy (NOESY) | Determination of relative stereochemistry in solution. | Established the stereochemistry of products from iridium-catalyzed allylic dearomatization reactions. chinesechemsoc.org | chinesechemsoc.org |
| Microcrystal Electron Diffraction (MicroED) | Determination of absolute configuration from crystalline powders. | A viable method for pharmaceuticals by forming salts with chiral counterions. rsc.org | rsc.org |
Advanced Spectroscopic Techniques for Surface and Interface Studies
The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces, primarily through the interaction of the thiol group with the substrate, makes it a candidate for modifying the physicochemical properties of materials. conicet.gov.ar A suite of advanced spectroscopic and microscopic techniques is essential for characterizing these surfaces and interfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to confirm the presence of functional groups. For thiol-functionalized materials, a characteristic weak absorption band for the S-H stretch appears around 2550-2563 cm⁻¹. researchgate.net The disappearance of this peak can indicate the deprotonation of the thiol group upon binding to a metal surface or its conversion during catalyst activation. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms at the surface. It is widely used to study the S-metal chemistry in thiol SAMs, confirming the formation of a thiolate bond with the substrate. conicet.gov.ar
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state NMR and solution-phase techniques like Diffusion-Ordered Spectroscopy (DOSY), can provide valuable information about the ligands bound to surfaces, such as those on quantum dots. rsc.org ¹H NMR can reveal details about the chemical linkage between the thiol ligand and a nanoparticle core. rsc.org
Scanning Tunneling Microscopy (STM) allows for the direct visualization of surfaces with atomic resolution. It has been a key tool in understanding the structure of stable, dense phases of thiol SAMs on metal surfaces like gold, revealing how the molecules pack and order themselves at the interface. conicet.gov.ar
Other advanced techniques such as Optical-Photothermal Infrared (O-PTIR) Spectroscopy offer enhanced spatial resolution and sensitivity for chemical imaging, which could be applied to study the distribution of quinuclidine-thiol derivatives on a surface. morressier.com Electrochemical methods are also employed to study the properties of Fe(III)-thiolate complexes, which can be relevant for understanding the redox behavior of these molecules at interfaces. nih.gov
| Spectroscopic Technique | Information Obtained for Surface/Interface Analysis | Relevance to Quinuclidine-4-thiol |
| FTIR Spectroscopy | Identification of functional groups (e.g., S-H stretch). Confirmation of bonding. | Confirms presence of thiol group and its reaction upon surface binding. researchgate.net |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of surface atoms. | Characterizes the sulfur-metal bond at the interface. conicet.gov.ar |
| NMR (¹H, DOSY) | Ligand-core linkage, diffusion coefficient, and concentration of bound ligands. | Provides insight into the nature of the bond to nanoparticle or other surfaces. rsc.org |
| Scanning Tunneling Microscopy (STM) | High-resolution imaging of surface structure and molecular packing. | Visualizes the arrangement of molecules in self-assembled monolayers. conicet.gov.ar |
| Optical-Photothermal IR (O-PTIR) | High-resolution chemical imaging. | Can map the distribution of the compound on a heterogeneous surface. morressier.com |
Mechanistic Investigations and Reactivity Profiles of Quinuclidine 4 Thiol Hydrobromide
Role of Quinuclidine (B89598) Nitrogen in Acid-Base Chemistry and Catalysis
The bridged, bicyclic structure of the quinuclidine core is central to its chemical properties. Unlike acyclic amines such as triethylamine, the nitrogen's lone pair of electrons in quinuclidine is sterically accessible and unable to be delocalized, leading to pronounced basicity and nucleophilicity.
Protonation Equilibria and pKa Determination Studies
The basicity of an amine is quantified by the pKa of its conjugate acid. For the parent quinuclidine, the pKa of its conjugate acid is approximately 11.0-11.3, making it a significantly stronger base than many other tertiary amines. wikipedia.org This elevated basicity is a direct consequence of the molecule's rigid structure, which prevents the lone pair from participating in any resonance delocalization and ensures optimal orientation for protonation.
The introduction of a thiol group at the 4-position, as in Quinuclidine-4-thiol, modulates the basicity of the nitrogen atom. The thiol group can exert an electron-withdrawing inductive effect, which is expected to decrease the electron density on the nitrogen and thereby lower its basicity compared to the unsubstituted quinuclidine. The hydrobromide salt form indicates that either the quinuclidine nitrogen or the thiol group has been protonated. Given the significantly higher basicity of the quinuclidine nitrogen, it is the primary site of protonation. While specific pKa determination studies for Quinuclidine-4-thiol hydrobromide are not extensively documented in publicly available literature, the value is anticipated to be slightly lower than that of unsubstituted quinuclidine due to the electronic influence of the thiol substituent.
Influence of Substituents on Basicity and Nucleophilicity
The basicity and nucleophilicity of the quinuclidine nitrogen are sensitive to the nature of substituents on the ring system. Electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen, making its lone pair less available for donation. Conversely, electron-donating groups would be expected to increase basicity.
The nucleophilicity of the quinuclidine nitrogen is also a key feature. Its sterically unhindered lone pair makes it a potent nucleophile. uni-muenchen.de This high nucleophilicity is crucial for its role as a catalyst in various organic reactions. The introduction of the thiol group at the 4-position creates a molecule with two potential nucleophilic centers: the nitrogen atom and the sulfur atom. In its neutral form, the nitrogen is a strong nucleophile. However, upon protonation to form the hydrobromide salt, the nucleophilicity of the nitrogen is significantly diminished, leaving the thiol group as the primary nucleophilic site. Thiols are generally considered excellent nucleophiles, often more so than alcohols, due to the higher polarizability of the larger sulfur atom. The dual nucleophilic character of Quinuclidine-4-thiol in its different protonation states allows for a diverse range of chemical reactivity.
| Substituent at Position 3 | pKa of Conjugate Acid | Reference |
|---|---|---|
| -H (Quinuclidine) | 11.0 - 11.3 | wikipedia.org |
| -OH | 9.9 | wikipedia.org |
| -OCOCH₃ | 9.3 | wikipedia.org |
| -Cl | 8.9 | wikipedia.org |
| =O (Quinuclidinone) | 7.2 | wikipedia.org |
Thiol Reactivity of Quinuclidine-4-thiol: Radical and Ionic Pathways
The thiol group of this compound is a versatile functional group capable of participating in a variety of reactions through both ionic and radical mechanisms.
Thiol-Thioester Exchange Reactions Mediated by Quinuclidine Scaffolds
Thiol-thioester exchange is a dynamic covalent reaction that involves the interchange of a thiol and a thioester. Quinuclidine has been identified as a particularly potent nucleophilic catalyst for this transformation, operating through a mechanism distinct from general base catalysis. In this role, the quinuclidine nitrogen directly attacks the thioester, forming a reactive intermediate that facilitates the exchange with an external thiol. Given the inherent nucleophilicity of the quinuclidine moiety, it is plausible that Quinuclidine-4-thiol could participate in or mediate such exchanges, with either the nitrogen or the thiol group acting as the nucleophile depending on the reaction conditions and the protonation state of the molecule.
Conjugate Additions Involving Quinuclidine-4-thiol
Thiols are well-known to undergo conjugate addition, or Michael addition, to α,β-unsaturated carbonyl compounds. This reaction can be initiated by either a base, which deprotonates the thiol to form a more nucleophilic thiolate anion, or by a nucleophilic catalyst. In the case of this compound, the thiol group can act as the nucleophile in such additions. The reaction proceeds by the attack of the sulfur atom on the β-carbon of the Michael acceptor, leading to the formation of a new carbon-sulfur bond. This type of reactivity is synthetically valuable and is implicated in the biological activity of some complex molecules containing the quinuclidine thiol motif.
Radical Generation and Propagation Mechanisms Involving the Thiol Moiety
The thiol group is also a precursor for the generation of thiyl radicals (RS•). The relatively weak S-H bond can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or UV light.
Generation: A radical initiator (In•) can abstract the hydrogen atom from the thiol group of Quinuclidine-4-thiol to generate a quinuclidin-4-ylthiyl radical.
Propagation: This newly formed thiyl radical can then participate in propagation steps, most notably in thiol-ene reactions. The thiyl radical adds to an alkene across the double bond in an anti-Markovnikov fashion, forming a carbon-centered radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Quinuclidine-4-thiol, thereby propagating the radical chain and forming the final addition product.
Mechanistic Studies of Quinuclidine-Derived Species in Organic Transformations
Quinuclidine and its derivatives have emerged as versatile catalysts and mediators in a variety of organic transformations. Their unique structural and electronic properties allow them to participate in reactions through several distinct mechanistic pathways. This section delves into the roles of quinuclidine-derived species as nucleophilic catalysts, mediators of hydrogen atom transfer (HAT) processes, and components in photoredox dual catalysis systems.
Quinuclidine as a Nucleophilic Catalyst: Case Studies and Mechanistic Insights
Quinuclidine, a bicyclic amine, is a potent nucleophilic catalyst owing to its sterically accessible and highly basic nitrogen atom. Its rigid cage-like structure prevents the nitrogen from undergoing pyramidal inversion, thereby enhancing its nucleophilicity. This characteristic has been exploited in numerous organic reactions.
One of the primary roles of quinuclidine as a nucleophilic catalyst is in promoting reactions through the formation of a reactive zwitterionic intermediate. For instance, in the context of [3+2] cycloaddition reactions, a phosphine (B1218219) catalyst, often used in conjunction with a co-catalyst, initiates the reaction by nucleophilic addition to an allene. This generates a zwitterionic phosphonium (B103445) intermediate that subsequently undergoes the cycloaddition cascade. nih.gov
The nucleophilicity of the quinuclidine moiety is also crucial in its interaction with substrates in catalyzed reactions. In cinchona alkaloid-catalyzed reactions, for example, the quinuclidine nitrogen is believed to activate a nucleophile through deprotonation, forming a contact ion pair that is stabilized by other functionalities of the catalyst. acs.org Spectroscopic studies have shown that the addition of a nucleophilic substrate to a solution containing a cinchona alkaloid catalyst results in downfield shifts of the catalyst's proton signals, indicating an association between the substrate and the basic quinuclidine moiety. acs.org
The following table summarizes key aspects of quinuclidine's role as a nucleophilic catalyst:
| Reaction Type | Role of Quinuclidine | Mechanistic Feature | Ref. |
| [3+2] Cycloaddition | Co-catalyst with phosphine | Formation of zwitterionic intermediate | nih.gov |
| Cinchona Alkaloid-Catalyzed Reactions | Base | Activation of nucleophile via deprotonation | acs.org |
Hydrogen Atom Transfer (HAT) Processes Mediated by Quinuclidine Radical Cations
In recent years, quinuclidine has gained significant prominence as a hydrogen atom transfer (HAT) catalyst, particularly in its radical cation form. rhhz.netmdpi.combohrium.comresearchgate.net This reactivity is harnessed in photoredox catalysis to achieve the functionalization of otherwise inert C-H bonds. rhhz.netbohrium.comresearchgate.net
The general mechanism involves the single-electron oxidation of quinuclidine by an excited-state photocatalyst to generate the quinuclidine radical cation. rhhz.netresearchgate.netnih.gov This highly electrophilic radical cation is a powerful hydrogen atom abstractor. rhhz.netmdpi.com A key feature of quinuclidine-mediated HAT is its selectivity for hydridic C-H bonds, which are electron-rich. rhhz.netbohrium.comnih.gov This allows for the selective functionalization of specific C-H bonds even in the presence of weaker ones. rhhz.netbohrium.com
The bond dissociation energy (BDE) of the N-H bond in the protonated quinuclidinium ion is a critical factor, estimated to be around 100 kcal/mol. mdpi.com This high BDE allows the quinuclidine radical cation to abstract hydrogen atoms from strong C-H bonds. rhhz.netmdpi.com
Computational studies, specifically using density functional theory (DFT), have provided significant insights into the site selectivity of HAT reactions mediated by the quinuclidinium radical cation, particularly in complex molecules like carbohydrates. acs.orgresearchgate.netnih.gov These studies have shown that factors such as configuration, conformation, substitution patterns, and noncovalent interactions, like C-H···O hydrogen bonds, play a crucial role in stabilizing the transition states and thus determining the reaction's regioselectivity. acs.orgnih.gov
The table below highlights key data related to quinuclidine-mediated HAT processes:
| Parameter | Value/Observation | Significance | Ref. |
| H-N+ BDE of Quinuclidinium Ion | 100 kcal/mol | Enables abstraction of strong C-H bonds | rhhz.netmdpi.com |
| Selectivity | Prefers hydridic (electron-rich) C-H bonds | Allows for regioselective C-H functionalization | rhhz.netbohrium.comnih.gov |
| Key Stabilizing Factor in Carbohydrate HAT | C-H···O hydrogen bonds | Influences transition state stability and site selectivity | acs.orgnih.gov |
Quinuclidine in Photoredox Dual Catalysis Systems
The synergy between quinuclidine and photoredox catalysis has led to the development of powerful dual catalytic systems for a wide range of organic transformations. acs.orgnih.govacs.orgresearchgate.net In these systems, a photocatalyst absorbs visible light and initiates an electron transfer process, while quinuclidine often acts as a reductive quencher or a HAT catalyst. rhhz.netacs.org
A common catalytic cycle begins with the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. rhhz.netnih.govnih.gov The excited photocatalyst can then be reductively quenched by quinuclidine, which undergoes a single-electron transfer (SET) to form the quinuclidine radical cation. rhhz.netresearchgate.netnih.gov This radical cation then proceeds to act as a HAT agent as described in the previous section. rhhz.netnih.gov
These dual catalytic systems have been successfully applied to various reactions, including the α-functionalization of alcohols, amines, and ethers, as well as the functionalization of aldehydes and Si-H bonds. rhhz.net For instance, in the α-alkylation of alcohols, a triple catalysis system involving a photoredox catalyst, a quinuclidine HAT catalyst, and a hydrogen-bond acceptor can be employed. rhhz.netnih.govacs.org The hydrogen-bond acceptor activates the alcohol, making its α-C-H bond more susceptible to abstraction by the quinuclidine radical cation. rhhz.netnih.govacs.org
The following table provides examples of reactions enabled by quinuclidine in photoredox dual catalysis:
| Reaction Type | Role of Quinuclidine | Co-catalyst/System | Outcome | Ref. |
| α-Alkylation of Alcohols | HAT Catalyst | Photoredox catalyst, Hydrogen-bond acceptor | Selective C-H functionalization | rhhz.netnih.govacs.org |
| C(sp²)-H Functionalization of Aldehydes | HAT Catalyst | Photoredox catalyst | Formation of unsymmetrical ketones | rhhz.net |
| Hydrosilylation of Alkenes | HAT Catalyst | Photoredox catalyst | Formation of silicon-containing compounds | rhhz.net |
| α-Functionalization of Primary Amines | Base and HAT Catalyst | Photoredox catalyst | α-Functionalized amine derivatives | rhhz.net |
Tautomerism and Conformational Dynamics of Quinuclidine-4-thiol Derivatives
The chemical behavior of this compound is not only dictated by the reactivity of its functional groups but also by its structural characteristics, including tautomerism and conformational dynamics.
The thiol group (-SH) introduces the possibility of thione-thiol tautomerism, a phenomenon where a compound exists as an equilibrium mixture of a thiol (containing a C-S-H group) and a thione (containing a C=S group and an N-H group in the heterocyclic ring). researchgate.netresearchgate.net While the thione form is often favored in related heterocyclic systems like mercaptopyridines and mercaptopyrimidines, particularly in polar solvents, the specific tautomeric equilibrium for quinuclidine-4-thiol would depend on factors such as solvent polarity and the potential for self-association. researchgate.net In many heterocyclic thiol derivatives, the tautomeric equilibrium is significantly influenced by the solvent, with polar solvents generally favoring the more polar thione tautomer. researchgate.net
The rigid bicyclic structure of the quinuclidine core imparts significant conformational constraint. Unlike flexible acyclic or monocyclic amines, the bridgehead nitrogen in quinuclidine is locked in a specific spatial orientation and cannot undergo pyramidal inversion. This conformational rigidity is a defining feature of quinuclidine derivatives and has important implications for their reactivity and interaction with other molecules. The fixed geometry ensures that the functional groups attached to the quinuclidine scaffold maintain well-defined spatial relationships. This structural predictability is highly valuable in fields like medicinal chemistry, where precise molecular recognition is essential for biological activity.
The following table summarizes the key structural features of quinuclidine-4-thiol derivatives:
| Structural Feature | Description | Implication |
| Thione-Thiol Tautomerism | Potential equilibrium between the thiol (-SH) and thione (C=S) forms. | The predominant tautomer can influence reactivity and spectroscopic properties. |
| Conformational Rigidity | The bicyclic quinuclidine core prevents pyramidal inversion of the nitrogen atom. | Leads to a well-defined three-dimensional structure and predictable spatial arrangement of functional groups. |
Computational and Theoretical Studies on Quinuclidine 4 Thiol Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity
This section would focus on calculations that solve approximations of the Schrödinger equation to determine the electronic properties of the molecule.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a workhorse of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. For Quinuclidine-4-thiol hydrobromide, a DFT study would calculate key structural parameters.
Expected Data: A data table would typically be generated showing optimized bond lengths (e.g., C-N, C-C, C-S, S-H), bond angles, and dihedral angles of the quinuclidine (B89598) cage and the thiol substituent. The total electronic energy of the optimized structure would also be reported in units like Hartrees or kJ/mol.
Interactive Data Table: Hypothetical DFT Geometry Optimization Results (Note: The following data is illustrative and not based on actual research findings.)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-S | 1.82 |
| S-H | 1.34 |
| N-C (bridgehead) | 1.48 |
| **Bond Angles (°) ** | |
| C-S-H | 96.5 |
| C-C-N (cage) | 109.2 |
| Total Energy (Hartree) | -XXX.XXXXXX |
Prediction of Spectroscopic Parameters and Conformational Preferences
Quantum chemical calculations can predict spectroscopic data, which is invaluable for experimental characterization. This involves calculating vibrational frequencies (corresponding to IR spectroscopy) and NMR chemical shifts. For a flexible group like the thiol, different conformations and their relative energies could be assessed to find the most stable arrangement.
Expected Data: Tables of calculated vibrational frequencies and their corresponding IR intensities, as well as predicted ¹H and ¹³C NMR chemical shifts. A potential energy surface scan might be presented to show the energetic landscape of thiol group rotation.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior in different environments (e.g., in a solvent like water). For this compound, MD would explore how the quinuclidine cage and the thiol group move and interact with their surroundings, revealing the accessible conformational landscape.
Expected Data: Root Mean Square Deviation (RMSD) plots to show simulation stability, and analysis of trajectories to identify predominant conformations and the timescales of transitions between them.
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)
This analysis focuses on the orbitals most involved in chemical reactions and the electrostatic charge distribution around the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For a thiol, the HOMO is often localized on the sulfur atom, indicating its nucleophilic character. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For this compound, one would expect to see negative potential (red/yellow) around the electron-rich sulfur and nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) near the acidic thiol hydrogen.
Theoretical Studies on Reaction Pathways and Transition States
This subsection would investigate the mechanisms of chemical reactions involving this compound.
Elucidation of Catalytic Cycles and Rate-Determining Steps
If this molecule were used as a catalyst, theoretical studies could map out the entire catalytic cycle. This involves identifying all intermediates and, crucially, the transition states that connect them. By calculating the energy of these transition states, the activation energy for each step can be determined. The step with the highest activation energy is the rate-determining step of the reaction. For a thiol, common reactions to study would include its role as a nucleophile, its oxidation to a disulfide, or its participation in Michael additions.
Expected Data: A reaction coordinate diagram plotting the energy of reactants, intermediates, transition states, and products for a specific reaction pathway. A table of activation energies for each step would accompany this.
Energy Profiles of Thiolate Formation and Radical Processes
Computational and theoretical studies provide significant insights into the reactivity of this compound, particularly concerning the formation of the thiolate anion and the subsequent radical processes. While specific research focusing exclusively on the energy profiles of this compound is not extensively documented in publicly available literature, the fundamental principles of thiol chemistry, supported by theoretical calculations on related systems, can be applied to understand its behavior.
The formation of a thiolate anion (RS⁻) from a thiol (RSH) is a critical step that significantly enhances the nucleophilicity of the sulfur atom. nih.govmasterorganicchemistry.com This process involves the deprotonation of the sulfhydryl group. nih.gov The pKa of the thiol group is a key determinant of the ease of thiolate formation, with lower pKa values indicating a greater propensity for deprotonation. nih.gov The reactivity of the resulting thiolate is crucial in many biochemical and chemical reactions, including nucleophilic substitution and addition reactions. masterorganicchemistry.com
One of the key reactions of thiols and thiolates is their participation in radical processes. Thiyl radicals (RS•) can be generated through one-electron oxidation of the corresponding thiolate. nih.gov These radicals are implicated in a variety of chemical transformations, including hydrogen atom transfer, electron transfer, and addition reactions. nih.gov In the context of pharmaceutical proteins, for instance, photolytically induced homolysis of disulfide bonds can generate thiyl radicals, leading to various degradation pathways. nih.gov
Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational structures and reaction energetics of organosulfur compounds. For example, studies on thioacetic acid have used DFT to determine the relative stabilities of its thiol and thione tautomers and to calculate the energy barriers for their interconversion. researchgate.net Such computational approaches could be employed to model the deprotonation energy of Quinuclidine-4-thiol to form the thiolate and to investigate the energy profiles of its subsequent reactions.
The general mechanism for some radical-mediated thiol reactions, which could be applicable to Quinuclidine-4-thiol, includes:
Initiation: Formation of a thiyl radical, often initiated by light or a radical initiator.
Propagation: The thiyl radical can then participate in a chain reaction, for instance, by adding to an alkene in a thiol-ene 'click' reaction. rsc.org
Termination: Combination of two radicals to form a stable product.
While direct experimental or computational data on the energy profiles for this compound is sparse, the established principles of thiol chemistry provide a solid framework for predicting its reactivity in both thiolate formation and subsequent radical processes.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) in Quinuclidine Systems
Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their reactivity and physicochemical properties, respectively. nih.govliverpool.ac.ukresearchgate.net These models are mathematical equations that can predict the behavior of new or untested compounds, thereby accelerating drug discovery and materials science research. researchgate.netconicet.gov.ar
The core principle of QSRR/QSPR lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. conicet.gov.ar These descriptors can be categorized as:
1D descriptors: Based on the molecular formula (e.g., molecular weight). conicet.gov.ar
2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices that describe molecular connectivity). nih.govresearchgate.netconicet.gov.ar
3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area). conicet.gov.ar
In the context of quinuclidine systems, QSRR/QSPR studies can be valuable for predicting a range of properties. For instance, research on various quinuclidine derivatives has demonstrated their potential as anticholinesterase agents. nih.gov A QSPR/QSAR approach could be used to correlate structural features of these derivatives with their inhibition constants (Ki) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov
A typical workflow for developing a QSRR/QSPR model involves:
Data Set Preparation: A diverse set of molecules with known experimental data for the property or reactivity of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the target property. mdpi.commdpi.com
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and external validation sets.
Applications of Quinuclidine 4 Thiol and Its Derivatives in Organic Synthesis and Catalysis
Quinuclidine-4-thiol as a Building Block for Complex Molecule Synthesis
The distinct structure of quinuclidine-4-thiol makes it a valuable starting material for the synthesis of more complex molecules, particularly those with applications in medicinal chemistry and materials science.
Construction of Sulphur-Containing Heterocycles
The presence of a thiol group in quinuclidine-4-thiol provides a reactive handle for the construction of various sulfur-containing heterocyclic systems. The nucleophilicity of the sulfur atom allows it to participate in a variety of ring-forming reactions. For instance, it can react with electrophiles to form new carbon-sulfur bonds, leading to the creation of thiazine (B8601807) and other related heterocyclic structures. The proximity of the thiol group to the bridgehead nitrogen in the quinuclidine (B89598) scaffold creates a unique electronic environment that influences the reactivity of both the sulfur and nitrogen atoms. This has been exploited in the synthesis of novel tricyclic quinoline (B57606) derivatives with potential biological activity. nih.gov
The synthesis of these sulfur-containing heterocycles is often a key step in the development of new pharmaceutical agents and functional materials. The ability to introduce the quinuclidine moiety into these structures can impart desirable properties such as increased rigidity, improved solubility, and specific biological interactions.
Incorporation into Chiral Ligands and Organocatalysts
Quinuclidine-4-thiol serves as a crucial building block for the synthesis of chiral ligands and organocatalysts, which are instrumental in asymmetric synthesis. The development of practical synthetic routes to access thiol-functionalized quinuclidine ligands was significantly driven by the pharmaceutical industry, particularly for the synthesis of pleuromutilin (B8085454) antibiotics. The quinuclidine framework provides a rigid scaffold that can be readily modified to introduce chirality and other functional groups.
The thiol group can be used to anchor the quinuclidine unit to a metal center in a coordination complex or to a larger organic framework in an organocatalyst. The resulting chiral ligands and organocatalysts have shown great promise in a variety of enantioselective transformations. The combination of the basic quinuclidine nitrogen and the functionalizable thiol group allows for the creation of bifunctional catalysts that can activate both the nucleophile and the electrophile in a reaction.
Enantioselective Catalysis Employing Chiral Quinuclidine-Based Ligands
Chiral ligands derived from quinuclidine-4-thiol have proven to be highly effective in a range of enantioselective catalytic reactions, enabling the synthesis of chiral molecules with high optical purity.
Asymmetric Michael Additions and Conjugate Additions
Chiral quinuclidine-based organocatalysts have been successfully employed in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. rsc.org These catalysts can effectively control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in preference to the other. The mechanism often involves the formation of an enamine or iminium ion intermediate, which is directed by the chiral environment of the catalyst to react from a specific face.
For example, quinidine-based organocatalysts, which share structural similarities with quinuclidine derivatives, have been developed for highly enantioselective Michael additions. rsc.org These catalysts have demonstrated high efficiency and enantioselectivity in the addition of various nucleophiles to α,β-unsaturated carbonyl compounds. The development of recyclable versions of these catalysts further enhances their practical utility in sustainable chemical synthesis. rsc.org
Below is a table summarizing the results of asymmetric Michael additions using a quinidine-based organocatalyst:
| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Nitrostyrene | Diethyl malonate | 10 | Toluene | 24 | 95 | >99 |
| 2 | N-Cinnamoyl-2-oxazolidinone | Acetone | 20 | CH2Cl2 | 48 | 88 | 92 |
| 3 | Chalcone | 1,3-Diketone | 15 | THF | 36 | 92 | 95 |
Other Asymmetric Transformations (e.g., Baylis-Hillman Reaction)
Quinuclidine-based catalysts have also shown remarkable activity in other asymmetric transformations, most notably the Baylis-Hillman reaction. nih.govacs.org This reaction forms a carbon-carbon bond between an aldehyde and an activated alkene, creating a densely functionalized chiral product. The basicity of the quinuclidine nitrogen is crucial for its catalytic activity in this reaction. nih.govacs.org
Research has established a direct correlation between the pKa of the quinuclidine-based catalyst and the reaction rate, with more basic catalysts generally leading to faster reactions. nih.govacs.org The addition of protic additives like methanol (B129727) has been shown to further accelerate the reaction. nih.govacs.org While the focus has often been on achiral quinuclidine catalysts, the development of chiral versions holds significant potential for enantioselective Baylis-Hillman reactions.
The following table illustrates the effect of different quinuclidine-based catalysts on the Baylis-Hillman reaction:
| Entry | Catalyst | pKa of Conjugate Acid | Reaction Time (h) | Yield (%) |
| 1 | Quinuclidine | 11.3 | 2 | 95 |
| 2 | 3-Hydroxyquinuclidine | 9.9 | 12 | 80 |
| 3 | 3-Acetoxyquinuclidine | 9.3 | 24 | 75 |
| 4 | DABCO | 8.7 | 48 | 60 |
Quinuclidine-4-thiol as a Catalyst or Co-catalyst in Specific Reaction Classes
Beyond its role in forming chiral ligands, quinuclidine-4-thiol and its parent compound, quinuclidine, can act directly as catalysts or co-catalysts in certain organic reactions. Their basicity and nucleophilicity are key to their catalytic function.
Quinuclidines have been investigated as catalysts in various reactions, including the Morita-Baylis-Hillman reaction, where they have shown excellent catalytic activity. capes.gov.bracs.orgresearchgate.net In some cases, immobilizing the quinuclidine catalyst on an ionic liquid support has facilitated catalyst recovery and reuse without a significant loss of activity. capes.gov.bracs.orgresearchgate.net
Furthermore, quinuclidine and its derivatives have been explored as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions. ccspublishing.org.cnbohrium.com Under visible light irradiation, these catalysts can abstract hydrogen atoms from various substrates, enabling a range of C-H functionalization reactions. ccspublishing.org.cnbohrium.com This approach provides a powerful tool for the direct modification of otherwise inert C-H bonds in molecules like amines, ethers, and aldehydes. ccspublishing.org.cnbohrium.com The unique reactivity of quinuclidine-based HAT catalysts allows for the selective functionalization of electron-rich C-H bonds. ccspublishing.org.cn
Utility in Thiol-Ene and Thiol-Yne Click Reactions
The thiol group of Quinuclidine-4-thiol makes it a prime candidate for participation in thiol-ene and thiol-yne "click" reactions. These reactions are prized in materials science and bioconjugation for their high efficiency, stereoselectivity, and tolerance of a wide range of functional groups. nih.govalfa-chemistry.com The fundamental mechanism of the thiol-ene reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light, to form a thioether. alfa-chemistry.com
Similarly, the thiol-yne reaction involves the addition of a thiol to an alkyne. d-nb.info This reaction can proceed via a free-radical or a nucleophilic mechanism and can lead to the formation of vinyl sulfides. nih.gov Depending on the reaction conditions and the nature of the catalyst, the addition can be controlled to produce either the Markovnikov or anti-Markovnikov product. nih.gov
The reactivity of Quinuclidine-4-thiol in these click reactions would allow for its conjugation to polymers, surfaces, and biomolecules that contain alkene or alkyne functionalities. This opens avenues for the creation of novel materials with tailored properties.
Table 1: Potential Substrates for Thiol-Ene and Thiol-Yne Reactions with Quinuclidine-4-thiol
| Reaction Type | Substrate Class | Specific Example | Potential Product |
| Thiol-Ene | Acrylates | Methyl acrylate | Methyl 3-((quinuclidin-4-yl)thio)propanoate |
| Thiol-Ene | Allyl ethers | Allyl phenyl ether | 1-phenoxy-3-((quinuclidin-4-yl)thio)propane |
| Thiol-Yne | Terminal Alkynes | Phenylacetylene | 4-((2-phenylvinyl)thio)quinuclidine |
| Thiol-Yne | Internal Alkynes | Diphenylacetylene | 4-((1,2-diphenylvinyl)thio)quinuclidine |
Applications in Redox Chemistry and Radical Processes
Quinuclidine and its derivatives have been identified as effective hydrogen-atom-transfer (HAT) catalysts, particularly in photoinduced reactions. rhhz.netbohrium.com This capability allows for the direct functionalization of otherwise inert C-H bonds. bohrium.com The mechanism typically involves the generation of a quinuclidinium radical cation, which can then abstract a hydrogen atom from a substrate to generate a carbon-centered radical. This radical can then participate in a variety of bond-forming reactions. rhhz.net
The presence of a thiol group in Quinuclidine-4-thiol could further enhance its utility in redox chemistry. Thiols are known to participate in radical chain reactions and can act as reducing agents. The interplay between the HAT-catalytic activity of the quinuclidine core and the redox properties of the thiol group could lead to novel reactivity patterns. For instance, quinuclidine derivatives have been used in the C-H functionalization of alcohols, amines, ethers, and thioethers. rhhz.net
Table 2: Examples of Radical Processes Catalyzed by Quinuclidine Derivatives
| Reaction Type | Substrate | Reagent | Product | Reference |
| α-Functionalization of Alcohols | Primary Alcohols | Activated Alkenes | Lactones | rhhz.net |
| α-Functionalization of Amines | Primary Amines | CO₂ | α-Amino Acids | bohrium.com |
| C(sp³)-H Monofluoroalkenylation | Heteroalkanes | Difluoroethylene | Monofluoroalkenylation products | rhhz.net |
| Synthesis of Allylic Silanes | Alkenes | Silanes | Allylic Silanes | rhhz.net |
Quinuclidine-4-thiol as a Surrogate Reagent in Synthetic Methodologies
Quinuclidine and its derivatives can act as surrogate reagents, enabling transformations that would otherwise require harsh or less selective reagents. rhhz.net A prime example is their use as HAT catalysts for the direct functionalization of C-H bonds. bohrium.com This approach avoids the need for pre-functionalization of the substrate, which is often required in traditional synthetic methods.
By using a quinuclidine-based HAT catalyst in conjunction with a photoredox catalyst, a wide range of C-H bonds can be selectively functionalized. rhhz.net For example, this dual catalytic system has been employed for the direct C-H functionalization of adamantanes. rhhz.net The thiol group in Quinuclidine-4-thiol could potentially modulate the reactivity and selectivity of these transformations. The ability of the thiol to coordinate to metal centers could also open up new avenues for cooperative catalysis.
Table 4: Substrates for C-H Functionalization using Quinuclidine-Based HAT Catalysis
| Substrate Class | Functionalization Type |
| Alcohols | α-Alkylation, α-Arylation |
| Amines | α-Alkylation, α-Arylation |
| Ethers | α-Alkylation, α-Arylation |
| Thioethers | α-Alkylation, α-Arylation |
| Aldehydes | C(sp²)-H Functionalization |
| Adamantanes | Tertiary C-H Functionalization |
Future Research Directions and Emerging Opportunities
Novel Synthetic Routes to Substituted Quinuclidine-4-thiols
While Quinuclidine-4-thiol hydrobromide itself is a key molecule, future advancements will heavily rely on the ability to create a diverse library of substituted analogs. Research in this area is expected to move beyond classical methods to embrace modern synthetic strategies.
One promising avenue is the development of catalytic asymmetric dearomatization reactions, which can transform flat aromatic compounds into complex three-dimensional molecules. For instance, methods like the iridium-catalyzed intramolecular allylic dearomatization have been successfully used to create highly enantio-enriched quinuclidine (B89598) derivatives fused to other ring systems. chinesechemsoc.org Applying such strategies to precursors that can be converted to the 4-thiol derivative would provide access to a wide array of chiral, substituted compounds. chinesechemsoc.org
Furthermore, a significant challenge and opportunity lie in the direct C-H functionalization of the saturated quinuclidine core. bohrium.com While direct C-H activation is a major focus in modern organic chemistry, achieving site-selectivity on an inert, saturated scaffold like quinuclidine is difficult. bohrium.comnih.gov Future work could focus on developing novel catalytic systems, perhaps using transition metals or photoredox catalysis, to selectively introduce functional groups at various positions on the ring. This would circumvent the limitations of relying on pre-functionalized starting materials and open up new chemical space for exploration. chinesechemsoc.orgnih.gov
Exploration of New Reactivity Modes and Catalytic Applications
The thiol group in this compound is highly reactive, capable of undergoing characteristic transformations such as oxidation, reduction, and substitution. wikipedia.org This reactivity is fundamental to its future applications. An emerging area of interest is the use of thiol-ene coupling, a photo-initiated "click" reaction, which is known for its high yields, rapid kinetics, and mild reaction conditions. ccspublishing.org.cn Exploring the thiol-ene reaction with quinuclidine-4-thiol could lead to the synthesis of novel glycoconjugates, peptides, and polymers with unique properties. ccspublishing.org.cn
Moreover, the quinuclidine moiety itself is a potent catalyst for various organic reactions. Quinuclidine bases are effective catalysts in transformations like the Baylis-Hillman reaction, with their reactivity directly correlating to their basicity. rsc.org The combination of the catalytic quinuclidine core and a potentially coordinating thiol group could lead to new bifunctional catalysts. Research could explore whether the thiol group can modulate the catalytic activity or participate in substrate binding to achieve unique selectivity.
Under visible light irradiation, quinuclidine derivatives can also act as hydrogen-atom-transfer (HAT) catalysts, enabling the functionalization of otherwise inert C-H bonds in substrates like alcohols and amines. bohrium.com Investigating this compound in such photocatalytic systems could reveal new reactivity, where the thiol group might influence the electronic properties of the catalyst or even participate in the reaction mechanism.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful tool to accelerate the discovery and optimization of applications involving quinuclidine-4-thiol. Future research will increasingly rely on computational models to predict molecular properties and reaction outcomes before committing to expensive and time-consuming laboratory experiments.
For instance, computational docking studies can be used to design and predict the binding of quinuclidine-based molecules to biological targets like enzymes. This approach has been used to model how N-alkyl quaternary quinuclidine derivatives interact with the active sites of acetylcholinesterase and butyrylcholinesterase, guiding the design of potential therapeutics. bohrium.com Similar methods could be applied to new derivatives of quinuclidine-4-thiol to design targeted enzyme inhibitors or receptor ligands.
In the realm of reaction discovery, computational models can predict whether specific pairs of reactants will successfully form a desired product under proposed conditions, such as photocatalysis. By calculating properties like frontier orbital energies, researchers can pre-screen potential substrates and catalysts, significantly streamlining the optimization process. This predictive power will be invaluable for designing novel syntheses and catalytic cycles involving quinuclidine-4-thiol.
Integration with Flow Chemistry and Sustainable Methodologies
The principles of green chemistry and process intensification are driving a shift towards continuous flow manufacturing. Flow chemistry offers numerous advantages, including enhanced safety, faster reaction times, improved heat and mass transfer, and easier scalability.
The photo-thiol-ene reaction, noted for its rapid kinetics, is particularly well-suited for implementation in flow reactors. ccspublishing.org.cn The development of continuous flow processes for functionalizing molecules with quinuclidine-4-thiol could enable the efficient, large-scale production of novel materials and pharmaceutical intermediates. Self-optimizing flow reactors can even be used to rapidly identify the optimal reaction conditions (e.g., irradiation time, temperature, concentration), accelerating process development. This integration represents a significant opportunity for creating more sustainable and efficient chemical manufacturing processes.
Supramolecular Chemistry and Self-Assembly Involving Quinuclidine-4-thiol
The thiol functional group has a strong affinity for the surfaces of noble metals like gold, a property that forms the basis of self-assembled monolayers (SAMs). chinesechemsoc.org Thiols chemisorb onto a gold surface, and through intermolecular forces like van der Waals interactions, they organize into highly ordered, crystalline-like two-dimensional structures. chinesechemsoc.org
Quinuclidine-4-thiol is an ideal candidate for creating novel SAMs. The rigid, bulky, and three-dimensional structure of the quinuclidine headgroup would impose unique packing constraints compared to simple alkanethiols. chinesechemsoc.org This could lead to the formation of SAMs with distinct surface properties, such as controlled wettability, specific recognition capabilities, or altered electronic characteristics. Future research in this area will involve fabricating and characterizing these novel surfaces to explore their potential in sensors, molecular electronics, and corrosion protection. The study of how these rigid molecules arrange themselves on a surface can also provide fundamental insights into the forces that govern self-assembly and supramolecular organization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Quinuclidine-4-thiol hydrobromide, and how can purity be verified?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation of quinuclidine precursors under controlled conditions (e.g., anhydrous HBr as a catalyst). Verify purity using NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis. Cross-reference with literature data from SciFinder or Reaxys for known melting points, optical rotation (α-D), and spectral profiles. Replicate procedures from peer-reviewed journals and confirm reproducibility via triplicate trials .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- X-ray crystallography for solid-state structure confirmation.
- FT-IR to identify functional groups (e.g., thiol S-H stretch at ~2550 cm⁻¹).
- HPLC with UV detection for quantifying impurities.
Compare results against published data, ensuring consistency in solvent systems and instrument calibration .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Follow TCI America’s guidelines:
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store at 2–8°C in airtight containers to prevent degradation.
- Dispose via certified hazardous waste services, adhering to local regulations.
Monitor for decomposition products (e.g., HBr gas) using pH strips or gas sensors .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological potential of this compound in oncology?
- Methodological Answer : Conduct:
- In vitro cytotoxicity assays (e.g., MTT on cancer cell lines).
- In vivo xenograft models to assess tumor suppression.
- Structure-activity relationship (SAR) studies by modifying the thiol or quinuclidine moieties.
Compare results with structurally related hydrobromide salts (e.g., N-4-Methylpentylnorketobemidone hydrobromide) to identify key pharmacophores .
Q. How should contradictory data on compound stability be resolved?
- Methodological Answer :
- Replicate experiments under identical conditions (temperature, humidity, solvent).
- Perform accelerated stability testing (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
- Consult multiple sources (e.g., patents, peer-reviewed studies) to identify confounding variables (e.g., trace metal contamination) .
Q. What experimental design optimizes synthetic yield of this compound?
- Methodological Answer : Apply Design of Experiments (DOE) to test variables:
- Reaction temperature (20–100°C).
- Molar ratios (quinuclidine:HBr).
- Solvent polarity (e.g., ethanol vs. DMF).
Use response surface methodology (RSM) to identify optimal conditions. Validate with ANOVA and replicate high-yield trials .
Q. How does the solid-state form impact bioavailability in preclinical studies?
- Methodological Answer :
- Prepare polymorphs via solvent recrystallization or grinding.
Characterize using PXRD and DSC to confirm crystallinity.
Test dissolution rates in simulated physiological media (e.g., PBS at pH 7.4).
Cross-reference with patent data on hydrobromide salt formulations .
Q. What strategies mitigate data variability in SAR studies of Quinuclidine-4-thiol derivatives?
- Methodological Answer :
- Standardize assay conditions (e.g., cell passage number, incubation time).
- Use computational modeling (DFT, molecular docking) to predict binding affinities before synthesis.
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics) .
Methodological Notes
- Literature Review : Prioritize primary sources (e.g., ACS journals, patents) over secondary summaries. Use SciFinder to track citation networks and identify knowledge gaps .
- Data Reproducibility : Document protocols in detail (e.g., CAS registry numbers, instrument settings) to enable replication .
- Ethical Compliance : For biological studies, ensure adherence to institutional review boards (IRBs) and animal welfare guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
